(3-Butoxy-2,4,6-trifluorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

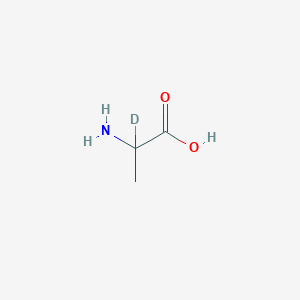

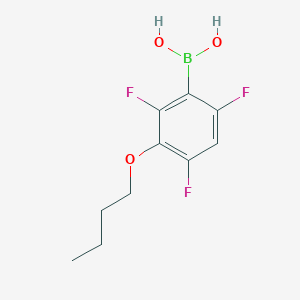

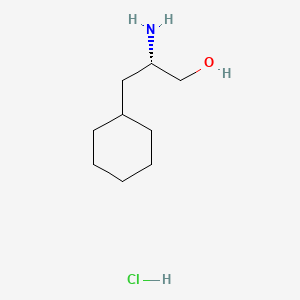

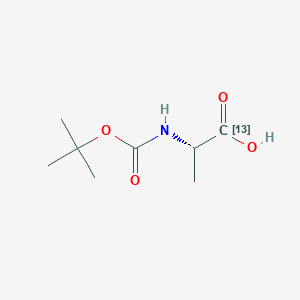

“(3-Butoxy-2,4,6-trifluorophenyl)boronic acid” is a chemical compound with the empirical formula C10H12BF3O3 and a molecular weight of 248.01 .

Synthesis Analysis

The synthesis of boronic acids, such as “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Molecular Structure Analysis

The molecular structure of “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with three fluorine atoms and a butoxy group .

Chemical Reactions Analysis

Boronic acids, such as “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .

Physical And Chemical Properties Analysis

“(3-Butoxy-2,4,6-trifluorophenyl)boronic acid” has a molecular weight of 248.01 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed. The research reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Methods of Application: The exact methods of application or experimental procedures are not detailed in the search results. However, the process involves the use of a radical approach .

- Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Use of BF2-based Fluorophores

- Summary of Application: BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas .

- Results or Outcomes: These fluorophores exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra .

Anti-Markovnikov Hydromethylation of Alkenes

- Summary of Application: This research reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Methods of Application: The exact methods of application or experimental procedures are not detailed in the search results. However, the process involves the use of a radical approach .

- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Preparation of 3-BUTOXY-2,4,6-TRIFLUOROPHENYLBORONIC A&

Safety And Hazards

Future Directions

The Suzuki–Miyaura coupling reaction, which involves the use of boronic acids like “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that boronic acids will continue to play a crucial role in the development of new chemical reactions and the synthesis of complex organic molecules .

properties

IUPAC Name |

(3-butoxy-2,4,6-trifluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXDVYMTOUGRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584715 |

Source

|

| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

CAS RN |

871126-23-7 |

Source

|

| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)